molecular formula C12H22N2O3 B13360213 tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No.: B13360213
M. Wt: 242.31 g/mol
InChI Key: HTHMPFGFBSGVPA-UWVGGRQHSA-N
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Description

tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is a derivative of pyrido[3,4-b][1,4]oxazine, a bicyclic structure that includes both nitrogen and oxygen atoms in its ring system. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

The synthesis of tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and tert-butylation. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and functional groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-8-13-5-4-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1

InChI Key

HTHMPFGFBSGVPA-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CCNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CCNC2

Origin of Product

United States

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